Sp-5,6-dichloro-cBIMPS (sodium salt)

Overview

Description

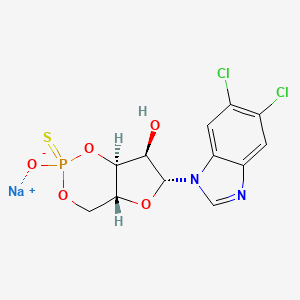

Sp-5,6-dichloro-cBIMPS (sodium salt) is a cell-permeable, phosphodiesterase-resistant cyclic AMP (cAMP) analog that selectively activates cAMP-dependent protein kinase (PKA) with minimal cross-reactivity toward cGMP-dependent protein kinase (PKG) . Its chemical structure includes a benzimidazole ring substituted with chlorine atoms at positions 5 and 6, coupled to a ribofuranosyl moiety via a thiophosphoryl linkage . Key properties include:

- Molecular formula: C₁₂H₁₀NaN₂O₅PSCl₂

- Molecular weight: 419.20 g/mol

- Solubility: 100 mM in DMSO, 25 mM in water

- Purity: >98%

This compound is widely used in cellular and in vitro studies to mimic cAMP signaling, particularly in pathways regulating metabolism, platelet activation, and insulin secretion . Its high lipophilicity (logKₓ = 2.99) enhances membrane permeability, enabling effective intracellular PKA activation at lower concentrations compared to other cAMP analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sp-5,6-dichloro-cBIMPS (sodium salt) is synthesized through a series of chemical reactions involving the modification of benzimidazole and ribofuranosyl groups.

Industrial Production Methods

The industrial production of Sp-5,6-dichloro-cBIMPS (sodium salt) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in crystalline form and is stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Sp-5,6-dichloro-cBIMPS (sodium salt) undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzimidazole ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Hydrolysis: The phosphorothioate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride.

Hydrolysis: Acidic or basic solutions are used to hydrolyze the phosphorothioate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while hydrolysis can produce phosphoric acid derivatives .

Scientific Research Applications

Cell Signaling Studies

Sp-5,6-dichloro-cBIMPS is primarily used in studies investigating PKA-related signaling pathways. Its ability to selectively activate PKA enables researchers to explore its role in various cellular processes, including:

- Memory Formation : Research indicates that PKA activation is critical for memory formation and neuronal function. Sp-5,6-dichloro-cBIMPS has been instrumental in elucidating these mechanisms through controlled experiments that assess its effects on neuronal activity and synaptic plasticity .

- Cardiovascular Research : The compound's effects on cardiac tissues have been studied, particularly regarding ion channel modulation and lipolysis in adipocytes. It demonstrates significant physiological responses that are crucial for understanding heart function and metabolic processes .

Pharmacological Studies

The compound is utilized in pharmacological research to investigate potential therapeutic applications and drug interactions:

- Platelet Function : In vitro studies have shown that Sp-5,6-dichloro-cBIMPS can prevent thrombin-induced aggregation in human platelets by inducing phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a major substrate of PKA . This has implications for understanding blood clotting mechanisms and developing anti-thrombotic therapies.

- Comparative Efficacy : When compared to other PKA activators like 8-pCPT-cAMP, Sp-5,6-dichloro-cBIMPS exhibits superior efficacy in activating PKA in intact cells, making it a preferred choice for researchers aiming to study cAMP-mediated pathways without interference from other kinases .

Case Study 1: Neuronal Function

A study demonstrated that Sp-5,6-dichloro-cBIMPS effectively activates PKA in neuronal cells, leading to enhanced synaptic transmission. The findings suggest that this compound could be pivotal in understanding memory-related disorders where PKA signaling is disrupted .

Case Study 2: Thrombin-Induced Aggregation

In an experimental setup involving human platelets, Sp-5,6-dichloro-cBIMPS was shown to significantly reduce aggregation induced by thrombin. This study highlighted its potential use as a therapeutic agent in managing conditions related to excessive clot formation .

Mechanism of Action

Sp-5,6-dichloro-cBIMPS (sodium salt) exerts its effects by activating protein kinase A. The compound binds to the regulatory subunits of protein kinase A, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses. The compound is selective for protein kinase A over protein kinase G and is resistant to degradation by cyclic nucleotide phosphodiesterases .

Comparison with Similar Compounds

Comparison with Similar PKA Activators

Selectivity and Activation Efficiency

Sp-5,6-dichloro-cBIMPS exhibits superior specificity for PKA over structurally related compounds (Table 1). For example:

- 8-pCPT-cAMP : Activates both PKA and PKG, limiting its utility in studies requiring selective PKA modulation .

- 8-Br-cAMP : While cell-permeable, it requires higher concentrations (500 μM) to achieve comparable PKA activation due to lower lipophilicity (logKₓ = 1.35) .

Table 1: Key Parameters of PKA Activators

| Compound | Activation Constant (Kₐ, μM) | logKₓ (Lipophilicity) | PKA Specificity | Effective Concentration (μM) |

|---|---|---|---|---|

| Sp-5,6-dichloro-cBIMPS | 0.12 | 2.99 | High | 100 |

| 8-Br-cAMP | 0.09 | 1.35 | Moderate | 500 |

| 8-pCPT-cAMP | 0.15 | 2.10 | Low | 200 |

| Dibutyryl-cAMP | 1.20 | 0.90 | Moderate | 1000 |

Limitations and Trade-offs

- Lack of In Vivo Data : Unlike dibutyryl-cAMP (used in animal models), Sp-5,6-dichloro-cBIMPS lacks published in vivo or clinical data, restricting its application to cell-based studies .

- Cost and Availability : It is less commercially available than older analogs like 8-Br-cAMP, which are produced by multiple suppliers .

Advantages Over Non-cAMP-Based Activators

- vs. Forskolin : Unlike forskolin (a direct adenylate cyclase activator), Sp-5,6-dichloro-cBIMPS bypasses receptor-mediated cAMP synthesis, offering precise control over PKA activity without upstream signaling interference .

- vs. C-1 (PKA Inhibitor) : While C-1 inhibits PKA (IC₅₀ = 8 μM), Sp-5,6-dichloro-cBIMPS provides a complementary tool for pathway activation, enabling bidirectional studies of PKA signaling .

Biological Activity

Sp-5,6-dichloro-cBIMPS (sodium salt) is a potent and specific activator of protein kinase A (PKA), which plays a crucial role in various cellular signaling pathways. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₂H₁₀Cl₂N₂NaO₅PS

- CAS Number : 120912-54-1

- Molecular Weight : 419.15 g/mol

- Ki Value : 30 nM (indicating high potency as a PKA activator) .

Sp-5,6-dichloro-cBIMPS functions primarily as a cAMP analog, selectively activating cAMP-dependent protein kinases. It demonstrates a higher lipophilicity compared to related compounds such as 8-pCPT-cAMP, which enhances its cell membrane permeability and overall biological effectiveness .

Key Mechanisms:

- Activation of PKA : It activates PKA in both purified enzyme systems and intact cells, leading to significant phosphorylation events.

- Inhibition of Platelet Aggregation : Sp-5,6-dichloro-cBIMPS can prevent thrombin-induced platelet aggregation by mimicking the effects of prostaglandin E1 .

- Stimulation of Insulin Release : In vitro studies indicate that it stimulates insulin secretion from pancreatic islets in a dose-dependent manner .

In Vitro Studies

-

Platelet Studies :

- Sp-5,6-dichloro-cBIMPS effectively induced phosphorylation of vasodilator-stimulated phosphoprotein (VASP) in human platelets, surpassing the efficacy of other cAMP analogs .

- It was shown to inhibit U46619-induced activation of Rho, Gq, and G12/G13 pathways in platelets, which are critical for platelet activation and aggregation .

- Insulin Secretion :

Summary Table of Biological Activities

Case Studies and Research Findings

While extensive clinical data on Sp-5,6-dichloro-cBIMPS remains limited, several studies have highlighted its potential applications:

- Platelet Function Studies :

- Diabetes Research :

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Sp-5,6-dichloro-cBIMPS (sodium salt) in cellular signaling pathways?

Sp-5,6-dichloro-cBIMPS (sodium salt) is a selective and potent activator of cAMP-dependent protein kinase (PKA). It binds to the regulatory subunit of PKA, inducing a conformational change that releases the catalytic subunit, which then phosphorylates downstream targets. This activation is critical in studies of cAMP-mediated signaling cascades, such as insulin secretion and platelet function . To validate its specificity, researchers should include negative controls (e.g., PKA inhibitors like H-89) and compare results with alternative PKA activators (e.g., 8-CPT-cAMP) .

Q. What are the recommended protocols for preparing stock solutions of Sp-5,6-dichloro-cBIMPS (sodium salt) to ensure stability and activity?

- Solubility : Dissolve in distilled water or buffered saline (pH 7.4) at concentrations ≤10 mM. Test solubility empirically using centrifugation (3,000 rpm for 5 minutes) to detect precipitates .

- Storage : Aliquot and store at –20°C in light-protected vials to prevent hydrolysis. Avoid freeze-thaw cycles.

- Validation : Confirm activity via a PKA activity assay (e.g., kinase activity measured using Kemptide as a substrate) .

Advanced Research Questions

Q. How can researchers optimize the use of Sp-5,6-dichloro-cBIMPS in studies with conflicting data on PKA activation across cell types?

Conflicting results often arise from cell-specific factors such as:

- Receptor isoform expression : Certain cells express PKA isoforms (e.g., RI vs. RII) with differing affinities for cAMP analogs .

- Experimental conditions : Variations in incubation time (e.g., 10–60 minutes) and concentration (1–100 µM) significantly impact outcomes. Conduct dose-response curves for each cell type .

- Downstream interference : Use phosphoproteomics to identify off-target phosphorylation events and RNA silencing to isolate PKA-specific effects .

Q. What experimental strategies distinguish off-target effects of Sp-5,6-dichloro-cBIMPS from its intended PKA activation?

- Pharmacological controls : Co-administer PKA inhibitors (e.g., PKI 14-22 amide) to confirm PKA-dependent effects .

- Genetic knockdown : Use siRNA or CRISPR-Cas9 to reduce PKA expression and compare outcomes .

- Cross-validation : Compare results with structurally distinct PKA activators (e.g., forskolin) or inactive analogs (Rp-isomers) .

Q. How should researchers address variability in Sp-5,6-dichloro-cBIMPS-induced responses in tissues with mixed cell populations?

- Single-cell analysis : Employ flow cytometry or scRNA-seq to resolve cell-specific signaling heterogeneity .

- Tissue segmentation : Use laser-capture microdissection to isolate homogeneous cell clusters .

- Mathematical modeling : Develop kinetic models to account for differential PKA activation thresholds .

Q. Methodological Considerations

Q. What are the best practices for quantifying PKA activation in live-cell assays using Sp-5,6-dichloro-cBIMPS?

- FRET-based reporters : Use AKAR3 or similar biosensors to monitor real-time PKA activity .

- Endpoint assays : Measure phosphorylation of endogenous targets (e.g., CREB) via Western blot with phospho-specific antibodies .

- Data normalization : Include housekeeping controls (e.g., β-actin) and normalize to baseline activity in untreated cells .

Q. How can solubility and stability issues of Sp-5,6-dichloro-cBIMPS be mitigated in long-term experiments?

- Vehicle optimization : Use DMSO (<0.1%) or cyclodextrin-based carriers to enhance solubility without altering PKA activity .

- Stability testing : Perform HPLC analysis at regular intervals to detect degradation products .

- In-line monitoring : Use pH and conductivity sensors in perfusion systems to maintain consistent conditions .

Q. Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy of Sp-5,6-dichloro-cBIMPS?

- Pharmacokinetics : Assess bioavailability and tissue penetration using radiolabeled analogs .

- Metabolic profiling : Identify metabolites via LC-MS to rule out inactivation pathways .

- Species specificity : Test the compound in multiple models (e.g., murine vs. humanized systems) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Sp-5,6-dichloro-cBIMPS?

Properties

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTHVPHQPNCKKG-MOBMELGVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2NaO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.